molecular formula C9H11BrO2S B2865081 Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate CAS No. 2115130-31-7

Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate

Cat. No. B2865081
CAS RN: 2115130-31-7
M. Wt: 263.15
InChI Key: KNDLFOYOIJHGAA-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate is a chemical compound with the molecular formula C9H11BrO2S and a molecular weight of 263.15 . It is a derivative of thiophene, a five-membered heterocyclic compound that contains a sulfur atom .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Thiophene derivatives, such as Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate, are a class of compounds that have garnered attention due to their potential biological activities. They serve as key intermediates for medicinal chemists to develop compounds with diverse biological effects. For instance, they are used in the synthesis of molecules with pharmacological properties like anticancer, anti-inflammatory, and antimicrobial activities .

Corrosion Inhibitors

In industrial chemistry and material science, thiophene derivatives are utilized as corrosion inhibitors. Their ability to form protective layers on metals makes them valuable in extending the life of metal components in various industrial applications .

Organic Semiconductors

The advancement of organic semiconductors often involves molecules with a thiophene ring system. Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate can be a precursor in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the development of flexible and lightweight electronic devices .

Photovoltaic Applications

Thiophene-based compounds are also significant in the field of photovoltaics. They can be used in the design and synthesis of organic semiconductor materials that exhibit good absorption ability, energy levels, and thermal stability, which are crucial for efficient solar cells .

Synthetic Organic Chemistry

As an alkylating agent and acylation reagent, Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate is commonly used in organic synthesis. It participates in various derivatization reactions, contributing to the synthesis of complex organic molecules .

Asymmetric Synthesis

This compound has been employed as an alkylating reagent during the asymmetric total synthesis of natural products like alkaloids. The ability to introduce chirality makes it a valuable tool in the synthesis of enantiomerically pure compounds .

properties

IUPAC Name

ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2S/c1-3-12-9(11)5-8-7(10)4-6(2)13-8/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDLFOYOIJHGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(S1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate

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